![molecular formula C32H41NO3 B066058 Oteromycin CAS No. 170591-45-4](/img/structure/B66058.png)
Oteromycin
Descripción general
Descripción
Oteromycin is a compound with the molecular formula C32H41NO3 and a molecular weight of 487.68 g/mol . It is a type of alkaloid and is derived from fungi MF5810 and MF5811 . It is available in powder form .
Synthesis Analysis
The total synthesis of Oteromycin has been achieved . The synthesis strategy was developed based on a convergent strategy for the synthesis of α-acyl-γ-hydroxy- γ-lactams .Molecular Structure Analysis
The molecular structure of Oteromycin is complex, as it is an alkaloid derived from fungi . The structure can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) .Chemical Reactions Analysis
The chemical reactions involving Oteromycin can be analyzed using various techniques. For instance, ReactionCode is a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code .Physical And Chemical Properties Analysis
Oteromycin is a powder . Its physical and chemical properties can be analyzed using various techniques. For instance, the manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .Relevant Papers There are several papers relevant to Oteromycin. For instance, a paper titled “Oteromycin: A Novel Antagonist of Endothelin Receptor” discusses the potential of Oteromycin as an antagonist of the endothelin receptor . Another paper discusses the first total synthesis of Oteromycin .
Aplicaciones Científicas De Investigación
HIV Integrase Inhibitor
Oteromycin is known to be a HIV integrase inhibitor . HIV integrase is an enzyme produced by the HIV virus that enables its genetic material to be integrated into the DNA of the infected cell. Inhibitors like Oteromycin prevent this process, thus blocking HIV replication .
Antagonist of the Endothelin Receptor
Oteromycin acts as an antagonist of the endothelin receptor (ET B) . Endothelin receptors are part of a system that plays a crucial role in the regulation of vascular tone and the development of certain diseases like hypertension and heart failure. By acting as an antagonist, Oteromycin can potentially help in the treatment of these conditions .
Treatment of Septic Renal Lesions
Research has shown that Oteromycin can be used to treat septic renal lesions . It does this by suppressing the activated endothelin-reactive oxygen species (ET-ROS) pathway and nuclear factor kappa B (NF-kB), which are involved in the pathogenesis of septic shock and acute renal failure .
Suppression of Inflammatory Pathways
The compound’s ability to suppress the ET-ROS pathway and NF-kB also means it can potentially be used to suppress inflammatory pathways . This could make it useful in the treatment of various inflammatory diseases .
Potential Use in Treating Acute Renal Failure
Oteromycin’s effects on the ET-ROS pathway and NF-kB, as well as its role as an endothelin receptor antagonist, suggest it could be used in the treatment of acute renal failure . This is a serious condition where the kidneys suddenly stop working, often as a result of septic shock .
Research Tool in Pharmacology
Given its unique properties and effects, Oteromycin can also be used as a research tool in pharmacology . It can help scientists understand the workings of the endothelin system, the ET-ROS pathway, NF-kB, and other biological systems .
Mecanismo De Acción
Target of Action
Oteromycin is known to act as an antagonist of the endothelin receptor . Endothelin receptors are a type of G protein-coupled receptors that have a crucial role in vasoconstriction, vasodilation, and cell proliferation .
Mode of Action
This action inhibits the downstream effects of endothelin receptor activation, which include vasoconstriction and cell proliferation .
Biochemical Pathways
The biochemical pathways affected by Oteromycin are likely related to its antagonistic action on the endothelin receptor. By inhibiting the activation of these receptors, Oteromycin can disrupt the signaling pathways that lead to vasoconstriction and cell proliferation .
Result of Action
The primary result of Oteromycin’s action is the inhibition of endothelin receptor activation. This can lead to a decrease in vasoconstriction and cell proliferation, which may have therapeutic benefits in conditions characterized by excessive vasoconstriction or cell proliferation .
Propiedades
IUPAC Name |
3-[3,4a,6-trimethyl-2-[(2E,4E)-4-methylhexa-2,4-dien-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO3/c1-7-20(2)15-22(4)27-23(5)17-31(6)16-21(3)13-14-26(31)28(27)29(34)25-19-32(36,33-30(25)35)18-24-11-9-8-10-12-24/h7-12,15,17,19,21,26-28,36H,13-14,16,18H2,1-6H3,(H,33,35)/b20-7+,22-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERBUEGMFSDFOI-HNRJQCQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,4a,6-trimethyl-2-[(2E,4E)-4-methylhexa-2,4-dien-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one | |
CAS RN |
170591-45-4 | |
Record name | Oteromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170591454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.